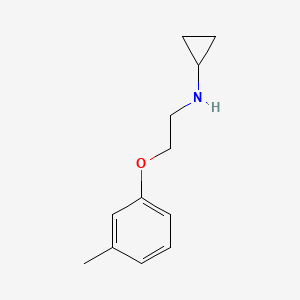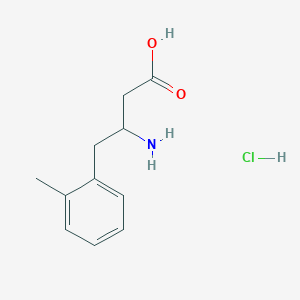
Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 is a synthetic peptide substrate used in biochemical assays. It is designed to study the activity of proteases, particularly those involved in viral replication, such as the hepatitis C virus NS3/4A protease . The compound contains specific amino acid sequences and fluorogenic groups that allow for the detection of protease activity through fluorescence resonance energy transfer (FRET).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 involves solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid (Lys(DABCYL)-NH2) to a solid resin.
Coupling Reactions: Sequential addition of protected amino acids (Fmoc or Boc protected) using coupling reagents like HBTU or DIC.
Deprotection: Removal of the protecting groups using piperidine (for Fmoc) or TFA (for Boc).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).
Purification: The crude peptide is purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to increase efficiency and yield. The process is optimized for scalability, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: The peptide bond between specific amino acids can be hydrolyzed by proteases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the EDANS and DABCYL groups.
Substitution: Amino acid residues can be substituted to create analogs for studying structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Proteases such as NS3/4A protease in buffered solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products
Hydrolysis: Cleaved peptide fragments.
Oxidation and Reduction: Modified peptide with altered fluorescence properties.
Aplicaciones Científicas De Investigación
Chemistry
Enzyme Kinetics: Used to study the kinetics of protease enzymes by monitoring the cleavage of the peptide substrate.
Fluorescence Assays: Employed in FRET-based assays to detect protease activity.
Biology
Viral Research: Utilized to study the activity of viral proteases, particularly in hepatitis C virus research.
Protein-Protein Interactions: Helps in understanding interactions between proteases and their substrates.
Medicine
Drug Development: Aids in the development of protease inhibitors by providing a substrate for screening potential drug candidates.
Diagnostic Tools: Used in diagnostic assays to detect protease activity in clinical samples.
Industry
Biotechnology: Applied in the production of recombinant proteins by monitoring protease activity during protein purification processes.
Mecanismo De Acción
The compound exerts its effects through the following mechanism:
Binding: The peptide substrate binds to the active site of the protease.
Cleavage: The protease cleaves the peptide bond between specific amino acids.
Fluorescence Change: The cleavage separates the EDANS and DABCYL groups, resulting in a change in fluorescence that can be measured.
Comparación Con Compuestos Similares
Similar Compounds
Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-OH: A similar peptide substrate without the lactoyl and Lys(DABCYL) modifications.
Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys-NH2: A variant lacking the DABCYL group.
Uniqueness
Fluorogenic Groups: The presence of both EDANS and DABCYL groups allows for sensitive detection of protease activity through FRET.
Specificity: The amino acid sequence is designed to be specifically recognized and cleaved by certain proteases, making it a valuable tool in protease research.
This compound’s unique combination of amino acid sequences and fluorogenic groups makes it a powerful tool in various scientific research applications, particularly in the study of protease activity and the development of protease inhibitors.
Propiedades
Fórmula molecular |
C68H89N15O25S |
|---|---|
Peso molecular |
1548.6 g/mol |
Nombre IUPAC |
4-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[1-[[1-[[1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H89N15O25S/c1-6-43(68(104)108-36(2)60(96)80-51(35-84)67(103)75-45(59(69)95)13-7-8-30-72-61(97)39-16-18-40(19-17-39)81-82-41-20-22-42(23-21-41)83(4)5)74-62(98)46(24-27-54(87)88)76-63(99)47(25-28-55(89)90)77-65(101)49(79-64(100)48(26-29-56(91)92)78-66(102)50(34-57(93)94)73-37(3)85)33-53(86)71-32-31-70-44-14-9-11-38-12-10-15-52(58(38)44)109(105,106)107/h9-12,14-23,36,43,45-51,70,84H,6-8,13,24-35H2,1-5H3,(H2,69,95)(H,71,86)(H,72,97)(H,73,85)(H,74,98)(H,75,103)(H,76,99)(H,77,101)(H,78,102)(H,79,100)(H,80,96)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107) |
Clave InChI |
YBJOVRMQDISODY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC(C)C(=O)NC(CO)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)NCCNC3=CC=CC4=C3C(=CC=C4)S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-](/img/structure/B12111948.png)
![1,4-Bis{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-methylpiperazine](/img/structure/B12111958.png)




